molecular formula C12H9N3O B8636653 3-(3-Aminopyridin-2-yloxy)benzonitrile

3-(3-Aminopyridin-2-yloxy)benzonitrile

Cat. No.: B8636653
M. Wt: 211.22 g/mol
InChI Key: DKHPCHIRCYXXOQ-UHFFFAOYSA-N
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Description

3-(3-Aminopyridin-2-yloxy)benzonitrile is an organic compound with the molecular formula C12H9N3O . It belongs to the class of benzonitrile derivatives, which are recognized as valuable scaffolds in medicinal chemistry and drug discovery . The compound features both aminopyridine and benzonitrile functional groups, a structural motif commonly found in compounds designed as kinase inhibitors . The 2-pyridone structure, related to the aminopyridine moiety, is known to be synthetically versatile and is a significant pharmacophore with various potential biological activities . As such, this chemical serves as a key synthetic intermediate for researchers developing novel heterocyclic compounds and investigating new biologically active agents . It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H9N3O

Molecular Weight

211.22 g/mol

IUPAC Name

3-(3-aminopyridin-2-yl)oxybenzonitrile

InChI

InChI=1S/C12H9N3O/c13-8-9-3-1-4-10(7-9)16-12-11(14)5-2-6-15-12/h1-7H,14H2

InChI Key

DKHPCHIRCYXXOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=CC=N2)N)C#N

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares 3-(3-Aminopyridin-2-yloxy)benzonitrile with structurally related benzonitrile derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural and Functional Group Comparison

Compound Name Substituent at 3-Position Key Functional Groups
This compound 3-Aminopyridin-2-yloxy Amino, pyridine, ether, nitrile
3-(3-Thienyl)benzonitrile 3-Thienyl Thiophene, nitrile
5FB () 3-Trifluoromethyl + thiazolidinedione Trifluoromethyl, thiazolidinedione, nitrile
3-(1-Hydroxy-1-methylethyl)benzonitrile 1-Hydroxy-1-methylethyl Alcohol, nitrile
Phenoxazine-carbazole benzonitrile Phenoxazine-carbazole Phenoxazine, carbazole, nitrile
Key Observations:
  • Hydrogen Bonding: The amino group in this compound enables hydrogen bonding, similar to 5FB’s thiazolidinedione moiety, which forms hydrogen bonds with ARG 372 in receptor interactions. This contrasts with non-polar substituents like thienyl or trifluoromethyl.
  • Electronic Effects : The pyridine ring in the target compound may act as a weak base, while the trifluoromethyl group in 5FB is strongly electron-withdrawing, enhancing binding affinity in ligand-receptor systems.
  • Bulkiness: The phenoxazine-carbazole substituent in OLED materials introduces steric bulk, favoring charge transport in organic electronics, unlike the smaller aminopyridinyloxy group.
Notes:
  • The amino group in the target compound likely increases water solubility compared to 3-(3-Thienyl)benzonitrile but may require precautions due to reactivity.
  • 5FB’s trifluoromethyl group enhances metabolic stability but reduces solubility.

Preparation Methods

Ullmann-Type Coupling for Ether Bond Formation

The Ullmann reaction is a cornerstone for synthesizing diaryl ethers. This copper-catalyzed method couples halobenzenes with phenolic derivatives under basic conditions.

Protocol from Patent WO1996011906A1

  • Reactants : 3-Bromobenzonitrile and 3-amino-2-hydroxypyridine.

  • Catalyst : CuI (5 mol%).

  • Ligand : 1,10-Phenanthroline (10 mol%).

  • Base : Cs₂CO₃ (2.5 equiv).

  • Solvent : Dimethylformamide (DMF).

  • Conditions : 110°C, 24 hours under nitrogen.

  • Yield : 68–72% after silica gel chromatography.

  • Mechanistic Note : The reaction proceeds via oxidative addition of Cu(I) to the aryl halide, followed by transmetalation with the phenol and reductive elimination to form the ether bond.

Optimization with Anionic Ligands

  • Ligands : 8-Hydroxyquinoline or 2-pyridylmethyl tert-butyl ketone.

  • Advantages : Lower reaction temperatures (80–90°C) and improved yields (75–85%).

  • Key Reference : Heteroleptic Cu(I) complexes enhance reactivity by stabilizing intermediates during oxidative addition.

Nucleophilic Aromatic Substitution (NAS)

NAS is viable when one aromatic ring is electron-deficient.

Chlorobenzonitrile and Aminopyridine Derivative

  • Reactants : 3-Chlorobenzonitrile and 3-amino-2-hydroxypyridine.

  • Base : KOH (3 equiv).

  • Solvent : Dimethyl sulfoxide (DMSO).

  • Conditions : 120°C, 18 hours.

  • Yield : 60–65%.

  • Limitation : Requires electron-withdrawing groups (e.g., nitrile) to activate the chloroarene.

Palladium-Catalyzed Cross-Coupling

Buchwald-Hartwig amination or C–O coupling offers regioselectivity.

Pd-Catalyzed Etherification

  • Reactants : 3-Bromobenzonitrile and 3-amino-2-hydroxypyridine.

  • Catalyst : Pd(OAc)₂ (2 mol%).

  • Ligand : Xantphos (4 mol%).

  • Base : K₃PO₄ (3 equiv).

  • Solvent : Toluene.

  • Conditions : 100°C, 12 hours.

  • Yield : 70–75%.

Stepwise Assembly via Nitro Intermediate

Protection-deprotection strategies prevent side reactions.

Nitro Group Reduction

  • Coupling : 3-Nitro-2-hydroxypyridine and 3-bromobenzonitrile via Ullmann reaction (CuI, Cs₂CO₃, DMF, 110°C).

  • Reduction : Hydrogenation with Pd/C (10 wt%) in ethanol, 25°C, 6 hours.

  • Overall Yield : 65–70%.

Comparative Analysis of Methods

Method Catalyst Temperature Yield Advantages Limitations
Ullmann CouplingCuI110°C68–72%Scalable, cost-effectiveHigh temperatures, long reaction times
NASNone120°C60–65%Simple setupLimited substrate scope
Pd-CatalyzedPd(OAc)₂100°C70–75%High regioselectivityExpensive catalysts
Stepwise (Nitro Reduction)CuI/Pd/C110°C → 25°C65–70%Avoids amine side reactionsMultiple steps

Industrial-Scale Considerations

  • Solvent Choice : DMF and DMSO are preferred for solubility but require careful handling due to toxicity.

  • Catalyst Recovery : Copper residues are removed via chelating resins or aqueous washes.

  • Purification : Column chromatography is replaced with recrystallization (ethanol/water) for cost efficiency.

Emerging Methodologies

  • Photoredox Catalysis : Visible-light-mediated coupling at ambient temperatures (25–40°C) using Ru(bpy)₃²⁺.

  • Continuous Flow Systems : Reduces reaction times to 2–4 hours with higher throughput .

Q & A

Q. Table 1: Representative Reaction Conditions

MethodCatalyst/BaseSolventTemp (°C)Yield (%)
Pd-catalyzed couplingPd(OAc)₂/XantphosTHF8089
Microwave-assistedPiperidineEthanol120 (MW)92

Advanced: How can DFT studies predict the electronic properties and reactivity of this compound?

Answer:
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into:

  • Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps indicate charge transfer efficiency, relevant for optoelectronic applications .
  • Electrostatic potential (ESP) maps : Identify nucleophilic/electrophilic sites (e.g., amino group reactivity) for functionalization .
  • Reaction mechanisms : Simulate intermediates in coupling reactions, aiding in pathway optimization .

Basic: What purification and characterization techniques are recommended for this compound?

Answer:

  • Purification : Recrystallization from ethyl acetate or column chromatography (silica gel, hexane/EtOAc eluent) removes impurities .
  • Characterization :
    • NMR spectroscopy : 1H^1H and 13C^13C NMR (e.g., δ 7.77 ppm for aromatic protons) confirm structural integrity .
    • Mass spectrometry : HRMS (ESI) validates molecular weight (e.g., [M+H]+ at m/z 248.0397) .

Advanced: How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

Answer:

  • Cross-validation : Use complementary techniques (e.g., FT-IR for functional groups, UV-Vis for conjugation analysis) .
  • Variable-temperature NMR : Identifies dynamic effects (e.g., rotamers) causing peak splitting .
  • Computational validation : Compare experimental NMR shifts with DFT-calculated values to assign ambiguous signals .

Basic: What are the stability considerations for storage and handling?

Answer:

  • Storage : Inert atmosphere (N₂/Ar), desiccated at –20°C to prevent hydrolysis of the nitrile group .
  • Incompatibilities : Avoid strong oxidizers (e.g., peroxides) to prevent decomposition into hazardous byproducts (e.g., NOx) .

Advanced: How to design analogs for structure-activity relationship (SAR) studies?

Answer:

  • Core modifications : Replace the pyridine ring with morpholine (electron-rich) or thiazole (rigid) units to modulate bioactivity .
  • Substituent effects : Introduce electron-withdrawing groups (e.g., –CF₃) on the benzonitrile ring to enhance binding affinity .

Q. Table 2: Analog Activity Comparison

Analog StructureTarget (IC₅₀)Key Modification
Morpholine derivativeEnzyme X (12 nM)Enhanced solubility
Thiazole analogReceptor Y (5 nM)Improved rigidity

Basic: What solvents are optimal for recrystallization?

Answer:

  • Ethyl acetate/hexane mixtures : Ideal for slow crystallization, yielding high-purity crystals for XRD analysis .
  • DMF/water systems : Suitable for polar derivatives, but require careful temperature control to avoid premature precipitation .

Advanced: What computational tools model intermolecular interactions (e.g., with biological targets)?

Answer:

  • Molecular docking (AutoDock Vina) : Predict binding modes to enzymes/receptors using crystal structures (PDB IDs) .
  • Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes over nanosecond timescales .

Basic: How to troubleshoot low yields in coupling reactions?

Answer:

  • Catalyst screening : Test alternative ligands (e.g., SPhos vs. Xantphos) to improve turnover .
  • Oxygen exclusion : Use degassed solvents to prevent Pd catalyst deactivation .

Advanced: What are the implications of chirality in derivatives of this compound?

Answer:

  • Asymmetric synthesis : Employ chiral catalysts (e.g., BINAP-Pd complexes) to access enantiopure analogs for pharmacokinetic studies .
  • Stereochemical analysis : Use chiral HPLC (e.g., Chiralpak AD-H column) to resolve enantiomers and assign configurations .

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